An In-depth Technical Guide to Tris(4-chlorophenyl)borane: Synthesis, Properties, and Applications
An In-depth Technical Guide to Tris(4-chlorophenyl)borane: Synthesis, Properties, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-chlorophenyl)borane is a triarylborane compound characterized by three 4-chlorophenyl groups attached to a central boron atom. As with other triarylboranes, the boron atom possesses a vacant p-orbital, rendering the molecule a Lewis acid. This electronic feature is the foundation of its chemical reactivity and potential applications in organic synthesis and materials science. This technical guide provides a thorough examination of Tris(4-chlorophenyl)borane, covering its fundamental properties, a detailed synthesis protocol, spectroscopic data, reactivity, and potential applications for professionals in research and development.
Core Properties of Tris(4-chlorophenyl)borane
A clear understanding of the fundamental physicochemical properties of a compound is essential for its effective use in a research setting. The key identifiers and molecular properties of Tris(4-chlorophenyl)borane are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28445-30-9 | [1] |
| Molecular Formula | C₁₈H₁₂BCl₃ | [1] |
| Molecular Weight | 345.46 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1B(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | [1] |
| InChI Key | POHXDOXYWWLTGL-UHFFFAOYSA-N | [1] |
Synthesis of Tris(4-chlorophenyl)borane via Grignard Reaction
The most common and effective method for the synthesis of triarylboranes is the reaction of a Grignard reagent with a boron halide. In the case of Tris(4-chlorophenyl)borane, this involves the preparation of 4-chlorophenylmagnesium bromide followed by its reaction with boron trichloride. The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent's carbanion, which readily attacks the electrophilic boron center of the boron halide, forming the stable carbon-boron bonds.
Experimental Protocol
Materials:
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1-Bromo-4-chlorobenzene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Boron trichloride (BCl₃) (as a 1M solution in a suitable solvent, e.g., hexanes)
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Iodine crystal (as an initiator)
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Anhydrous solvents for workup (e.g., hexane)
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Standard Schlenk line and glassware
Step 1: Preparation of 4-chlorophenylmagnesium bromide (Grignard Reagent)
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All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).
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Place magnesium turnings (3.3 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
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Add a small crystal of iodine to the flask to activate the magnesium surface.
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In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (3.0 equivalents) in anhydrous diethyl ether or THF.
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Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and the onset of gentle reflux. Gentle warming may be necessary to start the reaction.
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Once the reaction has initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent.
Step 2: Synthesis of Tris(4-chlorophenyl)borane
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Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
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Slowly add a solution of boron trichloride (1.0 equivalent) in an appropriate solvent dropwise to the stirred Grignard reagent. This reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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The reaction mixture will be a slurry. The solvent can be removed under reduced pressure.
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The crude product is then extracted with a non-polar solvent such as hexane, and the magnesium salts are filtered off.
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The filtrate is concentrated under reduced pressure to yield crude Tris(4-chlorophenyl)borane, which can be further purified by recrystallization or sublimation.
Caption: Synthesis workflow for Tris(4-chlorophenyl)borane.
Spectroscopic Characterization
While specific experimental spectra for Tris(4-chlorophenyl)borane are not widely published, predictions based on the structure and data from analogous compounds can be made.
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the boron atom will be in a different chemical environment than the protons meta to the boron atom, leading to this splitting pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for the four distinct carbon environments in the 4-chlorophenyl group. The carbon atom directly bonded to the boron will likely be broad due to the quadrupolar nature of the boron nucleus. The other aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).
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¹¹B NMR: The ¹¹B NMR spectrum is a crucial tool for characterizing organoboron compounds. For a tricoordinate borane like Tris(4-chlorophenyl)borane, a single broad signal is expected in the downfield region, typically between +40 and +80 ppm relative to BF₃·OEt₂. The exact chemical shift is influenced by the electronic effects of the substituents.[2]
Reactivity and Applications
The core of Tris(4-chlorophenyl)borane's reactivity is its Lewis acidity. The electron-deficient boron center readily accepts electron pairs from Lewis bases. The electron-withdrawing nature of the three chlorine atoms on the phenyl rings enhances the Lewis acidity of the boron center compared to triphenylborane.
Lewis Acid Catalysis
Triarylboranes are known to catalyze a variety of organic transformations. While specific catalytic applications of Tris(4-chlorophenyl)borane are not as extensively documented as those for its perfluorinated analog, Tris(pentafluorophenyl)borane, its Lewis acidic nature suggests potential utility in reactions such as:
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Friedel-Crafts reactions: Activating carbonyls or other electrophiles for aromatic substitution.
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Hydrosilylation: Activating Si-H bonds for the reduction of carbonyls and other functional groups.
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Polymerization: Acting as a co-catalyst in olefin polymerization.
The choice of a particular triarylborane catalyst is often a balance between Lewis acidity, steric bulk, and stability. The chloro-substituted phenyl groups in Tris(4-chlorophenyl)borane offer a unique electronic and steric profile that could be advantageous in specific catalytic cycles.
Caption: General reactivity of Tris(4-chlorophenyl)borane as a Lewis acid.
Safety and Handling
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Air and Moisture Sensitivity: Triarylboranes can be sensitive to air and moisture. It is recommended to handle the compound under an inert atmosphere (nitrogen or argon) and to use anhydrous solvents.
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Toxicity: The toxicological properties of Tris(4-chlorophenyl)borane have not been extensively studied. However, related compounds can cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Tris(4-chlorophenyl)borane is a valuable organoboron compound with significant potential as a Lewis acid catalyst in organic synthesis. Its synthesis via the Grignard reaction is a well-established and scalable method. While further research is needed to fully explore its catalytic activity and spectroscopic properties, this in-depth technical guide provides a solid foundation for researchers and scientists interested in utilizing this compound in their work. The unique electronic and steric properties conferred by the 4-chlorophenyl substituents may offer advantages in specific applications, making it a compound worthy of further investigation.
References
- SDSU Chemistry and Biochemistry. 11B NMR Chemical Shifts.
- PubChem. Tris(4-chlorophenyl)borane.
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PubChem. Tris(4-chlorophenyl)borane | C18H12BCl3 | CID 4688800. Retrieved from [Link]
